molecular formula C21H21N3O5S B269679 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate

1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate

Cat. No. B269679
M. Wt: 427.5 g/mol
InChI Key: KCABGURKQYBMHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate, also known as MDMP, is a novel synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MDMP belongs to the class of thiosemicarbazone derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes. 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Additionally, 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has been shown to modulate the expression of various cytokines and chemokines, which are involved in immune regulation.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate can inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In vivo studies have demonstrated that 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate can reduce oxidative stress and inflammation in animal models of various diseases such as diabetes, Alzheimer's disease, and liver damage. Additionally, 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has been found to enhance the immune response in animal models of cancer.

Advantages and Limitations for Lab Experiments

1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has several advantages for lab experiments. It is a stable and easy-to-synthesize compound that can be obtained in high purity and yield. 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has also been found to have low toxicity in animal studies, suggesting its safety for use in lab experiments. However, there are also some limitations to the use of 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate in lab experiments. Its mechanism of action is not fully understood, which could limit its potential applications. Additionally, more studies are needed to determine the optimal dosage and administration route for 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate.

Future Directions

There are several future directions for the research on 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate. One potential direction is to investigate its potential as an anticancer agent. Studies have shown that 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate can inhibit the growth of cancer cells in vitro, but more studies are needed to determine its efficacy in vivo. Another potential direction is to investigate its potential as a neuroprotective agent. 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has been found to have antioxidant and anti-inflammatory properties, which could be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, more studies are needed to determine the optimal dosage and administration route for 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate in various disease models.

Synthesis Methods

1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate can be synthesized through a multistep process that involves the reaction of 2,5-dioxopyrrolidin-3-yl-N'-arylthiocarbohydrazide with 1,3-benzodioxole-5-carboxylic acid ethyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with methyl iodide to obtain 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate. The purity and yield of 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate can be improved through various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has been found to exhibit a range of biological activities that make it a promising candidate for scientific research. Studies have shown that 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has potent antioxidant and anti-inflammatory properties, which could be useful in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has also been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent. Additionally, 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate has been found to modulate the immune system and enhance the activity of immune cells such as T cells and natural killer cells.

properties

Product Name

1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate

Molecular Formula

C21H21N3O5S

Molecular Weight

427.5 g/mol

IUPAC Name

[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(1,3-benzodioxol-5-yl)-N//'-ethylcarbamimidothioate

InChI

InChI=1S/C21H21N3O5S/c1-3-22-21(23-13-4-9-16-17(10-13)29-12-28-16)30-18-11-19(25)24(20(18)26)14-5-7-15(27-2)8-6-14/h4-10,18H,3,11-12H2,1-2H3,(H,22,23)

InChI Key

KCABGURKQYBMHO-UHFFFAOYSA-N

SMILES

CCN=C(NC1=CC2=C(C=C1)OCO2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC

Canonical SMILES

CCN=C(NC1=CC2=C(C=C1)OCO2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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